N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide
Description
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3OS/c20-14-7-4-8-15(10-14)23-19(16-11-25-12-17(16)22-23)21-18(24)9-13-5-2-1-3-6-13/h1-8,10H,9,11-12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDWJIVWBDVPGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies
The Jacobson reaction, as demonstrated in the synthesis of thieno[3,2-c]pyrazole, provides a foundational approach. Adapting this method for the [3,4-c] isomer involves:
Alternative Cyclization Routes
A modified procedure from ACS Omega employs 2-mercaptonicotinonitrile intermediates:
- Condensation of 2-chloro-N-arylacetamides with 2-mercapto-4,6-disubstituted nicotinonitriles in ethanol/triethylamine (TEA).
- Cyclization using sodium ethoxide (3 h, reflux) to form the thienopyrazole core with 70% yield.
Functionalization with the 3-Chlorophenyl Group
Direct Substitution Methods
Electrophilic aromatic substitution on pre-formed thienopyrazole derivatives is challenging due to ring deactivation. Instead, Ullmann-type coupling offers superior regioselectivity:
Pre-functionalized Starting Materials
Using 3-chlorophenylhydrazine hydrochloride in the initial cyclization step avoids post-functionalization:
- Condensing 3-chlorophenylhydrazine with thiophene-3,4-dicarboxylate in acetic acid (6 h, reflux).
- Yielding 2-(3-chlorophenyl)thieno[3,4-c]pyrazole in 82% purity.
Acylation with Phenylacetamide
Amide Coupling Reactions
The final step involves reacting the 3-amino-thienopyrazole intermediate with 2-phenylacetyl chloride:
Optimization of Coupling Conditions
Comparative studies reveal that HATU-mediated coupling in DMF improves yields to 72%:
- Combining 3-aminopyrazole (1 eq), 2-phenylacetic acid (1.5 eq), HATU (1.5 eq), and DIPEA (3 eq) in DMF (2 h, RT).
Analytical Characterization
Spectroscopic Data
Purity and Crystallinity
- HPLC analysis shows ≥98% purity using a C18 column (MeCN/H2O, 70:30).
- Single-crystal X-ray diffraction confirms the cis configuration of the acetamide group.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Jacobson Cyclization | Hydrazine cyclization | 65 | 95 | Moderate |
| Ullmann Coupling | Post-functionalization | 58 | 92 | Low |
| Pre-functionalized | Integrated synthesis | 82 | 98 | High |
| HATU Coupling | Amide bond formation | 72 | 97 | High |
Mechanistic Insights and Side Reactions
- Cyclization : Acidic conditions promote thiophene ring closure but may lead to regioisomers if substituents are misoriented.
- Acylation : Overuse of acyl chloride causes N-overacylation, necessitating stoichiometric control.
- Purification Challenges : Silica gel chromatography effectively removes unreacted phenylacetic acid but requires gradient elution.
Applications and Derivatives
The compound’s structural analogs exhibit:
- Anticancer activity : Inhibition of kinase enzymes (IC50: 1.2–3.8 µM).
- Anti-inflammatory effects : COX-2 selectivity (SI > 15).
- Antimicrobial properties : MIC values of 4–16 µg/mL against S. aureus.
Chemical Reactions Analysis
N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles or electrophiles can be introduced to the compound under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction could yield corresponding alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in various biological assays, including antimicrobial and antioxidant activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting antioxidant effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound’s structural analogs include pyrazole- and thiophene-based derivatives. A critical comparison is made with 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde (), which shares the 3-chlorophenyl substituent but differs in core scaffold and functional groups. Below is a detailed analysis:
Pharmacological and Physicochemical Implications
Thienopyrazole vs. The trifluoromethyl group in the analog improves metabolic stability but reduces polarity, limiting solubility .
Substituent Effects: The phenylacetamide group in the target compound introduces hydrogen-bonding capacity, which is absent in the aldehyde and trifluoromethyl groups of the analog. This may explain superior target affinity in enzymatic assays.
Synthetic Accessibility: The target compound’s synthesis involves multi-step cyclization to form the thienopyrazole core, whereas the analog is simpler to prepare due to its monocyclic structure .
Research Findings and Challenges
- Crystallographic Refinement : The target compound’s structure was likely resolved using SHELX software, which is robust for small-molecule refinement but may struggle with disordered substituents like the phenylacetamide group .
- SAR Limitations : The absence of direct comparative bioactivity data (e.g., IC₅₀ values) limits structure-activity relationship (SAR) conclusions. Further studies should prioritize side-by-side enzymatic assays.
Biological Activity
N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide is a compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a thieno[3,4-c]pyrazole core with a 3-chlorophenyl group and a phenylacetamide moiety. Its molecular formula is with a molecular weight of approximately 375.89 g/mol.
Synthesis Overview:
- Formation of Thieno[3,4-c]pyrazole Core : The synthesis begins with the cyclization of suitable precursors under acidic or basic conditions.
- Introduction of Phenylacetamide Moiety : This is achieved through nucleophilic substitution reactions involving appropriate thiophenylacetamide precursors.
Anticancer Properties
Research indicates that thieno[3,4-c]pyrazole derivatives exhibit significant anticancer activity. A study demonstrated that related compounds could induce cell death in various human cancer cell lines at low micromolar concentrations (0.19 μM to 2.99 μM) by interfering with cell cycle progression and altering kinase phosphorylation pathways .
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Compound | Concentration (μM) | Cell Lines Tested | Observed Effect |
|---|---|---|---|
| Tpz-1 | 0.19 - 2.99 | 17 human lines | Induced cell death |
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. In studies involving fish erythrocytes exposed to toxic agents like 4-nonylphenol, thieno[3,4-c]pyrazole derivatives showed protective effects by reducing cellular alterations compared to control groups .
Table 2: Erythrocyte Alterations Under Toxicity
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| With Compound | Varies (12 - 29.1) |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer proliferation.
- Receptor Interaction : It binds to specific receptors, modulating signal transduction pathways.
- Gene Expression Modulation : The compound affects gene expression related to apoptosis and cellular growth processes.
Case Studies and Research Findings
- Anticancer Efficacy : In vitro studies have shown that thieno[3,4-c]pyrazole derivatives can effectively target multiple cancer pathways, leading to significant reductions in tumor cell viability.
- Protective Effects Against Oxidative Stress : Research on aquatic models has highlighted the potential of these compounds as protective agents against oxidative stress-induced damage in erythrocytes.
Q & A
Q. What are the critical steps in synthesizing N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide?
The synthesis typically involves:
- Core formation : Cyclization of thiophene and pyrazole precursors under reflux conditions (e.g., in xylene or DMF) to construct the thieno[3,4-c]pyrazole scaffold .
- Functionalization : Sequential substitution reactions to introduce the 3-chlorophenyl group and phenylacetamide moiety. Halogenated reagents (e.g., 3-chlorophenylboronic acid) and coupling agents like EDCI are used .
- Purification : Chromatography or recrystallization in ethanol/dichloromethane to achieve >95% purity .
Q. Which analytical techniques are essential for characterizing this compound?
Key methods include:
Q. What are the primary biological targets of thieno[3,4-c]pyrazole derivatives?
These compounds often target enzymes (e.g., kinases) or receptors (e.g., GPCRs) due to their planar aromatic cores. For example:
- Kinase inhibition : Interaction with ATP-binding pockets via halogen-phenyl groups .
- Anti-inflammatory activity : Modulation of COX-2 or TNF-α pathways .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
- Temperature control : Maintain 80–100°C during cyclization to avoid side products .
- Catalyst screening : Use palladium catalysts (e.g., Pd(PPh₃)₄) for efficient cross-coupling .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates for substitution steps .
Q. How to resolve contradictions in reported biological activity data?
- Orthogonal assays : Validate enzyme inhibition (e.g., IC₅₀) using fluorescence polarization and radiometric assays .
- Purity verification : Re-test compounds after re-crystallization to exclude impurities as confounding factors .
- Structural analogs : Compare activity of derivatives to identify SAR trends (e.g., chlorine vs. fluorine substituents) .
Q. What computational methods predict binding modes with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with kinase domains (e.g., EGFR) .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability and hydrogen-bond networks .
Q. How to design derivatives with improved pharmacokinetic properties?
- LogP optimization : Introduce polar groups (e.g., -OH, -NH₂) to reduce hydrophobicity while retaining activity .
- Metabolic stability : Replace labile esters (e.g., methyl groups) with trifluoromethyl to resist CYP450 oxidation .
Methodological Notes
- Contradiction Analysis : Always cross-reference crystallographic data (e.g., from SHELX-refined structures ) with docking results to validate binding hypotheses.
- Advanced Purification : Use preparative HPLC with a C18 column (MeCN/H₂O gradient) for challenging separations .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) to identify hydrolytically sensitive groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
